![molecular formula C26H28ClN5O B2637504 7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 850803-30-4](/img/structure/B2637504.png)

7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

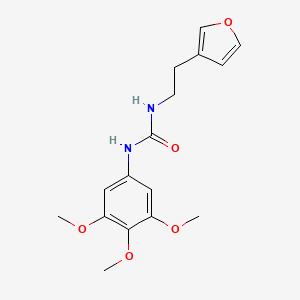

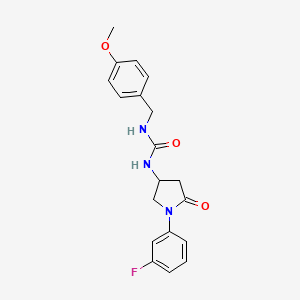

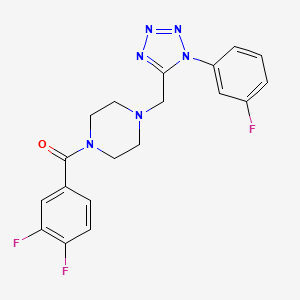

The compound is a derivative of pyrimidine, which is a class of compounds known for their wide range of biological and pharmaceutical activity . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

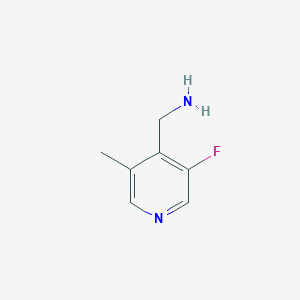

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as high-resolution mass spectrometry (HRMS) in the ESI mode (Electro Spray Ionization) .Chemical Reactions Analysis

The key step in the synthesis of similar compounds includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopic data .Applications De Recherche Scientifique

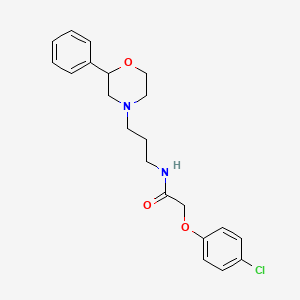

- Synthesis and Evaluation : Researchers synthesized a series of 7-chloro-4-(piperazin-1-yl)quinoline derivatives by nucleophilic addition of piperazine to 4,7-dichloroquinoline, followed by phenacyl bromide addition and subsequent reduction and fluorination .

- In Vitro Testing : These compounds were evaluated in vitro for antimalarial activity against Plasmodium falciparum. Compound 3c exhibited greater potency than the standard drug quinine, with a minimum inhibitory concentration (MIC) of 0.18 μg/mL .

- Binding to VDAC : The compound has been shown to bind to mitochondrial voltage-dependent anion channels (VDAC) and alter their gating. This interaction may have implications for cellular processes and oxidative stress .

- Hybrid Molecules : Researchers have designed molecular hybrids based on the compound’s structure. These hybrids, when assessed, demonstrated both direct antimicrobial potential and anti-biofilm activity .

- Ciprofloxacin Derivatives : Modifications at the C-7 position of the piperazine ring led to ciprofloxacin derivatives. These compounds were evaluated for various pharmacological properties, including antibacterial activity, accumulation in phagocytic cells, and susceptibility to fluoroquinolone efflux transporters .

Antimalarial Activity

Mitochondrial Research

Antibacterial and Anti-Biofilm Properties

Pharmacological Characterization

Orientations Futures

The study of similar compounds strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the research and development of “7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” and similar compounds.

Propriétés

IUPAC Name |

7-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClN5O/c1-19-18-24(32-26(28-19)25(20(2)29-32)21-6-4-3-5-7-21)31-14-12-30(13-15-31)16-17-33-23-10-8-22(27)9-11-23/h3-11,18H,12-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZMFTDVYJRPNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCOC4=CC=C(C=C4)Cl)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637421.png)

![1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2637423.png)

![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)

![N-(4-morpholinobut-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2637432.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide](/img/structure/B2637435.png)

![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)